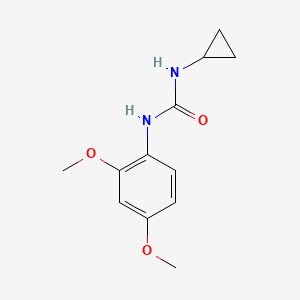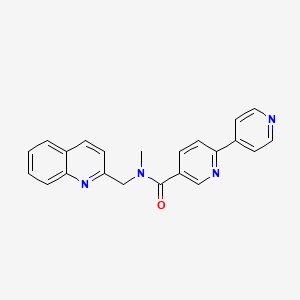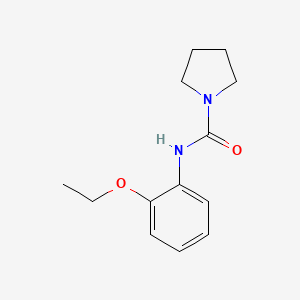
1-Cyclopropyl-3-(2,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(2,4-dimethoxyphenyl)urea is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a cyclopropyl group and a dimethoxyphenyl group attached to a urea moiety
Métodos De Preparación
The synthesis of 1-Cyclopropyl-3-(2,4-dimethoxyphenyl)urea typically involves the reaction of cyclopropyl isocyanate with 2,4-dimethoxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropyl isocyanate+2,4-dimethoxyaniline→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-Cyclopropyl-3-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the cyclopropyl group or the methoxy groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the urea moiety or the aromatic ring, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring. Electrophilic substitution reactions, such as nitration or halogenation, can introduce new functional groups to the aromatic ring, leading to a variety of substituted products.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(2,4-dimethoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its unique structure may offer advantages in drug design and efficacy.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
1-Cyclopropyl-3-(2,4-dimethoxyphenyl)urea can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(2,5-dimethoxyphenyl)urea: This compound has a similar structure but with the methoxy groups in different positions. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1-Cyclopropyl-3-(2,6-dimethoxyphenyl)urea: Another positional isomer with potential variations in properties and applications.
1-Cyclopropyl-3-(4-methoxyphenyl)urea: This compound has only one methoxy group, which may result in different chemical and biological behaviors.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-9-5-6-10(11(7-9)17-2)14-12(15)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBVNLFINPDETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5480485.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B5480492.png)
![1,9-dimethyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5480506.png)
![2-(3,4-dichlorophenyl)-4-[(2-methoxyethoxy)acetyl]morpholine](/img/structure/B5480510.png)
![N-[4-(propan-2-yl)phenyl]-2-(4-propylpiperazin-1-yl)acetamide](/img/structure/B5480517.png)
![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5480518.png)
![11-[2-(1H-imidazol-2-yl)benzoyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5480529.png)

![N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5480540.png)

![4-ethyl-5-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5480578.png)
![N-(4-ethylphenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5480587.png)
![1-(5-methoxy-1H-indazol-3-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5480590.png)
![7-(3,4-dimethylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5480594.png)
